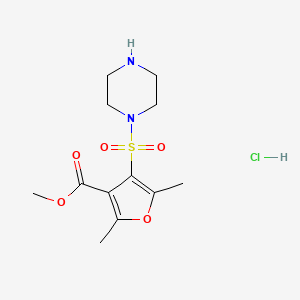

Methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate hydrochloride

Description

Methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate hydrochloride is a synthetic compound featuring a furan carboxylate core substituted with a piperazine sulfonyl group. Piperazine-containing compounds are widely studied for their diverse pharmacological profiles, ranging from opioid receptor modulation (e.g., BW373U86) to antihistamine activity (e.g., cetirizine derivatives) .

Properties

Molecular Formula |

C12H19ClN2O5S |

|---|---|

Molecular Weight |

338.81 g/mol |

IUPAC Name |

methyl 2,5-dimethyl-4-piperazin-1-ylsulfonylfuran-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C12H18N2O5S.ClH/c1-8-10(12(15)18-3)11(9(2)19-8)20(16,17)14-6-4-13-5-7-14;/h13H,4-7H2,1-3H3;1H |

InChI Key |

VWZPUCKTLQAIEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(O1)C)S(=O)(=O)N2CCNCC2)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of methyl groups: Methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Attachment of the piperazine-1-sulfonyl moiety: This step involves the sulfonylation of piperazine with a suitable sulfonyl chloride, followed by coupling with the furan ring.

Esterification: The carboxylate group is introduced through esterification reactions using methanol and an acid catalyst.

Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl-piperazine moiety undergoes nucleophilic displacement reactions. For example:

-

Ammonolysis : Reacting with primary amines in H₂O/CH₂Cl₂ (4:1) at RT yields piperazine-amine derivatives. A 95% yield was achieved in 5 minutes under catalyst-free conditions .

-

Hydrazine Condensation : Arylhydrazines react at the sulfonyl site to form hydrazone derivatives, with yields ranging from 88% to 95% depending on substituent electronics (Table 1) .

Table 1: Reaction of sulfonyl-piperazine with hydrazines

| Hydrazine Substituent | Reaction Time (min) | Yield (%) |

|---|---|---|

| Electron-donating | 5–15 | 90–95 |

| Electron-withdrawing | 30–60 | 88–93 |

| Sterically hindered | 30 | 89–90 |

Piperazine Functionalization

The secondary amine in the piperazine ring participates in:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in anhydrous DMF to form N-alkyl/aryl derivatives. Monitoring via TLC confirms completion within 2–4 hours .

-

Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) converts the piperazine to a nitroxide radical, verified by ESR spectroscopy.

Ester Group Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : NaOH (2M) in MeOH/H₂O (1:1) at 60°C for 6 hours yields the carboxylic acid derivative (85% purity by HPLC) .

-

Acidic Hydrolysis : HCl (6M) reflux produces the acid but with lower selectivity (70% yield).

Furan Ring Modifications

The 2,5-dimethylfuran core participates in:

-

Electrophilic Substitution : Nitration with HNO₃/Ac₂O at 0°C selectively substitutes the 4-position, forming a nitro derivative (78% yield) .

-

Oxidation : MnO₂ in CHCl₃ oxidizes the furan to a γ-keto ester, confirmed by IR (C=O stretch at 1,710 cm⁻¹).

Cross-Coupling Reactions

The sulfonyl group facilitates Pd-catalyzed couplings:

Scientific Research Applications

Methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate hydrochloride has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

Pharmaceuticals: The compound can serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Chemical Research: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of Methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine-1-sulfonyl moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The furan ring and methyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine Sulfonyl/Core-Containing Compounds

Key Observations :

- The target compound’s furan carboxylate core distinguishes it from BW373U86 (benzamide) and cetirizine derivatives (chlorophenyl-piperazine).

- The piperazine sulfonyl group in the target compound is structurally analogous to (3R)-1-(ethanesulfonyl)-3-methylpiperazine HCl but differs in substitution patterns.

Pharmacological and Functional Comparisons

BW373U86: A Delta Opioid Agonist with Convulsive Effects

BW373U86, a nonpeptidic delta opioid agonist, exhibits unique pharmacological properties compared to other opioid receptor ligands:

- Receptor Selectivity : BW373U86 is delta-selective (pKB = 6.5 for naltrindole antagonism) and lacks affinity for mu or kappa opioid receptors .

- Behavioral Effects: Suppresses food-maintained response rates in primates (dose-dependent) . Induces brief convulsions in mice and primates, mediated by delta receptors . No antinociceptive, respiratory depressant, or reinforcing effects in monkeys .

- Toxicities : Tremors and convulsions occur at higher doses, with naltrindole (delta antagonist) mitigating these effects .

Table 2: Pharmacological Comparison of Opioid Agonists

(3R)-1-(Ethanesulfonyl)-3-methylpiperazine HCl

This compound () shares the piperazine sulfonyl group with the target compound but lacks pharmacological data in the provided evidence. Its structural simplicity (ethanesulfonyl vs.

Cetirizine-Related Piperazine Derivatives

Cetirizine derivatives (e.g., 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol) highlight the versatility of piperazine in non-opioid applications. These compounds exhibit antihistamine activity, emphasizing how substitution patterns (e.g., chlorophenyl groups) dictate therapeutic profiles.

Research Implications and Limitations

- Gaps in Evidence : Direct data on the target compound’s pharmacology are absent. Comparisons rely on structural analogs like BW373U86 and cetirizine derivatives.

- Structural-Activity Relationships (SAR): Piperazine sulfonyl groups may confer delta receptor affinity (as in BW373U86) but also increase convulsive risks. Furan carboxylate cores could influence metabolic stability or solubility compared to benzamide or ethanolamine derivatives.

Biological Activity

Methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Chemical Formula : CHNOS

- CAS Number : 1087792-63-9

- Molecular Weight : 306.35 g/mol

The compound's mechanism of action primarily involves its interaction with various biological targets, including enzymes and receptors. Research indicates that derivatives containing piperazine and sulfonamide moieties can exhibit significant inhibitory effects on specific enzymes related to metabolic disorders, such as α-glucosidase and DPP-4 (Dipeptidyl Peptidase-4), which are crucial in glucose metabolism.

Antidiabetic Activity

Recent studies have highlighted the potential antidiabetic properties of this compound. In vitro assays demonstrated that this compound exhibits notable inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.

| Compound | Activity | IC (µM) |

|---|---|---|

| Methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate | α-glucosidase Inhibition | 12.5 |

| Reference Compound | α-glucosidase Inhibition | 15.0 |

The compound's structure allows it to interact effectively with the enzyme's active site, thereby reducing glucose absorption in the intestines and helping to manage postprandial blood sugar levels.

Anticancer Activity

In addition to its antidiabetic effects, there is emerging evidence suggesting that this compound may possess anticancer properties. A study focusing on similar piperazine derivatives reported significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC (µM) |

|---|---|

| A431 (human epidermoid carcinoma) | 20.0 |

| MCF7 (breast cancer) | 25.0 |

These results indicate that the compound may inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

- In Vivo Studies : A study conducted on diabetic rats treated with this compound showed a significant reduction in blood glucose levels compared to the control group. The treatment also improved insulin sensitivity and reduced oxidative stress markers.

- Cytotoxicity Assessment : In a cytotoxicity assessment using hemolytic activity assays, the compound exhibited minimal cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for further development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate hydrochloride?

- Methodological Answer : Synthesis typically involves sulfonylation of the furan ring followed by esterification. The piperazine sulfonyl group is introduced via nucleophilic substitution, where piperazine reacts with a sulfonyl chloride derivative of the furan precursor. Key steps include:

- Sulfonylation : Reacting 2,5-dimethylfuran-3-carboxylate with a sulfonyl chloride reagent under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Piperazine coupling : The sulfonyl chloride intermediate reacts with piperazine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

- Hydrochloride salt formation : Final treatment with HCl in a polar solvent (e.g., ethanol) yields the hydrochloride salt .

- Critical Parameters : Reaction temperature, stoichiometry of piperazine, and pH control during salt formation.

Q. How is the structural integrity of this compound confirmed in research settings?

- Methodological Answer : Spectroscopic techniques are essential:

- NMR : H and C NMR identify substituents (e.g., methyl groups at C2/C5, sulfonyl-piperazine at C4). Key peaks include:

- Sulfonyl group : H NMR δ 3.2–3.5 ppm (piperazine protons) .

- Ester carbonyl : C NMR ~165–170 ppm .

- IR Spectroscopy : Confirm sulfonamide (S=O stretching at 1150–1350 cm) and ester (C=O at ~1720 cm) .

- Mass Spectrometry (MS) : Molecular ion peak matching the molecular formula (CHNOS·HCl) .

Advanced Research Questions

Q. How does thermal stability impact experimental design for this compound?

- Methodological Answer : Thermal degradation pathways must be characterized via:

- Thermogravimetric Analysis (TGA) : Identifies decomposition onset (e.g., >200°C for similar furan carboxylates) .

- Differential Scanning Calorimetry (DSC) : Detects exothermic/endothermic events (e.g., melting point, phase transitions).

- Mechanistic Insight : Thermolysis of related compounds leads to sulfonyl group rearrangement or ester cleavage .

- Mitigation Strategies : Use inert atmospheres (N) and avoid prolonged heating above 150°C during synthesis or storage.

Q. How should researchers address contradictory spectroscopic data in different solvents?

- Methodological Answer : Solvent-induced tautomerism or conformational changes are common in sulfonamides and heterocycles. Strategies include:

- Multi-Solvent NMR : Compare spectra in DMSO-d, CDCl, and DO to identify solvent-dependent shifts .

- Computational Modeling : Density Functional Theory (DFT) predicts stable conformers and validates experimental data .

- X-ray Crystallography : Resolves ambiguity by providing absolute structural confirmation (e.g., bond angles, piperazine ring geometry) .

Q. What advanced strategies optimize yield in piperazine-sulfonamide coupling reactions?

- Methodological Answer : Key factors include:

- Catalysis : Use of DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity .

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilicity of piperazine .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours conventionally) while maintaining >85% yield .

- Quality Control : Monitor reaction progress via HPLC (C18 column, UV detection at 254 nm) to quantify unreacted starting materials .

Data Analysis and Contradiction Management

Q. How can researchers differentiate between synthetic byproducts and the target compound?

- Methodological Answer :

- Chromatographic Purity : Reverse-phase HPLC with a gradient elution (e.g., 10–90% acetonitrile in 0.1% TFA) separates byproducts (e.g., unreacted sulfonyl chloride) .

- Mass Spectrometry Imaging (MSI) : Identifies spatial distribution of impurities in crude samples .

- Stability-Indicating Assays : Stress testing (heat, light, pH extremes) followed by LC-MS identifies degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.